BenchChemオンラインストアへようこそ!

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

WDR5 Epigenetics Fragment-Based Drug Discovery

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (CAS 876709-30-7) is a bifunctional heterocyclic compound (C₉H₈N₂O₃, MW 192.17 g/mol) that connects an imidazole ring to a furan-2-carboxylic acid moiety via a methylene bridge. It is catalogued under the PDB three-letter code HLP and designated as chemical probe PD145380.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 876709-30-7
Cat. No. B1335128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
CAS876709-30-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13)
InChIKeyNNJVURHBCVIUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (CAS 876709-30-7): Chemical Identity, Physicochemical Profile, and Procurement Baseline


5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (CAS 876709-30-7) is a bifunctional heterocyclic compound (C₉H₈N₂O₃, MW 192.17 g/mol) that connects an imidazole ring to a furan-2-carboxylic acid moiety via a methylene bridge [1]. It is catalogued under the PDB three-letter code HLP and designated as chemical probe PD145380 [2] [3]. The compound exhibits favorable fragment-like physicochemical properties: computed XLogP3 of 0.6, topological polar surface area (TPSA) of 71.09 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors, fully complying with Lipinski's Rule of Five and Veber's bioavailability rules [1] [4]. It is commercially available as a research-grade chemical (purity ≥95%) in both free acid and hydrochloride salt forms from multiple reputable suppliers .

Why In-Class Imidazole-Furan Carboxylic Acid Analogs Cannot Substitute for CAS 876709-30-7 Without Quantitative Cross-Validation


Compounds sharing the generic imidazolylmethyl-furan-carboxylic acid scaffold—such as the pyrazole isostere (CAS 386736-99-8), the 2-methylimidazole variant (CAS 893742-36-4), and the benzimidazole-fused analog—are not functionally interchangeable with 5-[(1H-imidazol-1-yl)methyl]furan-2-carboxylic acid. The unsubstituted imidazole N3 nitrogen atom of CAS 876709-30-7 forms a critical hydrogen-bond interaction with the backbone NH of Cys-261 in the WDR5 WIN site S2 pocket, as resolved in the 1.1 Å co-crystal structure (PDB 6E1Z) [1]. Substitution at the imidazole 2-position (as in the 2-methyl analog) introduces steric clash with this pocket, while replacement of imidazole with pyrazole alters both hydrogen-bonding geometry and π-stacking capacity [2]. Furthermore, the unsubstituted furan-2-carboxylic acid position is essential for maintaining the compound's AlogP of −0.58, which lies within the optimal fragment range (AlogP ≤ 3 per Pfizer's 3/75 rule) and contrasts sharply with the more lipophilic benzimidazole analog (MW 242.23, predicted AlogP > 1.5) [3]. These structural and physicochemical distinctions translate to measurable differences in target engagement, as demonstrated by the >115,000-fold affinity gap between this fragment hit and its optimized successors within the same chemical series [1].

Quantitative Differentiation Evidence for 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (CAS 876709-30-7) Against Closest Analogs and Series Members


WDR5 WIN Site Binding Affinity: Fragment Hit C4 (pKi 3.82, Kd ~150 µM) Compared to Optimized Leads C3 and C6

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (designated fragment C4 in the WDR5 inhibitor discovery program) binds the WDR5 WIN site with a pKi of 3.82 (equivalent to Ki ≈ 151 µM) as measured by fluorescence polarization competitive binding assay using FITC-MLL1 peptide [1] [2]. The Kd determined from the co-crystal structure PDB 6E1Z is reported as 150,000 nM (150 µM) in the BioLiP/MOAD database [3]. By comparison, compound C3 (VU0660638), the first-generation probe derived from a different fragment series, exhibits a Kd of 1.3 nM—representing an approximately 115,000-fold improvement in affinity [4]. Compound C6 (VU0808641, also known as WDR5-IN-4), the second-generation probe built by elaborating C4 into the S7 and S4 pockets, achieves a Kd of ~100 pM, a 1.5-million-fold affinity gain [4]. The key differentiation is that C4 occupies only the S2 pocket of WDR5, whereas C5 and C6 extend into the S7 and S4 subsites, as confirmed by X-ray co-crystal structures PDB 6E1Z (C4), 6DYA (C5), and 6E23 (C6) [4] [5]. For the closest commercially available structural analog, 5-pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS 386736-99-8), no WDR5 binding data have been reported in any public database as of the search date .

WDR5 Epigenetics Fragment-Based Drug Discovery Protein-Protein Interaction WIN Site Inhibitor

X-Ray Crystallographic Binding Mode: S2 Pocket-Exclusive Occupancy Defines C4 as a Minimal Pharmacophore Fragment

The 1.10 Å resolution X-ray co-crystal structure of WDR5 bound to 5-[(1H-imidazol-1-yl)methyl]furan-2-carboxylic acid (PDB 6E1Z, fragment C4/HLP) reveals that the compound occupies exclusively the S2 subsite of the WIN site pocket, with no electron density extending into the adjacent S7 or S4 pockets [1] [2]. The imidazole ring nitrogen (N3) forms a direct hydrogen bond with the backbone NH of Cys-261 (distance ≤ 3.0 Å), while the furan ring and carboxylic acid group are positioned near the solvent-exposed region without engaging S7 pocket residues [1]. In contrast, compound C5 (PDB 6DYA) extends from the same S2 anchor into the S7 pocket, and compound C6 (PDB 6E23) occupies S2, S7, and S4 simultaneously, achieving progressively higher affinity [3]. This binding mode distinction is structurally quantifiable: C4 interacts with only 5-6 WDR5 residues within the S2 pocket, whereas C6 engages 14-16 residues across three subpockets [1] [3]. For the closest commercially available analog 5-pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS 386736-99-8), the isosteric replacement of imidazole with pyrazole is predicted to alter the hydrogen-bonding vector by approximately 0.4-0.6 Å and shift the ring centroid by ~0.5 Å, which may disrupt the Cys-261 NH interaction critical for S2 anchoring [4]. No crystal structure of the pyrazole analog bound to any protein target has been deposited in the PDB.

Structural Biology X-Ray Crystallography Fragment Screening Binding Mode Structure-Based Drug Design

Physicochemical Fragment-Likeness: AlogP −0.58 and QED 0.79 Distinguish CAS 876709-30-7 from Higher-Affinity But Less Fragment-Compliant Series Leads

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid exhibits an AlogP of −0.58, TPSA of 71.09 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.79, placing it firmly within optimal fragment chemical space [1] [2]. Critically, its AlogP of −0.58 is well below the Pfizer 3/75 rule threshold of AlogP ≤ 3 and is substantially more hydrophilic than the optimized WDR5 inhibitors C3 (predicted AlogP ~2.5-3.5) and C6 (predicted AlogP ~3.0-4.0), which gain potency through lipophilic contacts in the S7 and S4 pockets [3]. The compound's molecular weight (192.17 g/mol) is less than half that of C3 (MW ~420) and approximately one-third that of C6 (MW ~540), reflecting its minimal fragment character [1] [3]. Compared to the closest commercially available structural analog 5-pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS 386736-99-8, MW 192.17, identical molecular formula), the imidazole-containing compound possesses a more favorable hydrogen-bond acceptor geometry (imidazole N3 lone pair oriented toward solvent in the unbound state) versus pyrazole (both nitrogens are adjacent, reducing directional H-bond capacity) . Compliance with all three major drug-likeness filters (Lipinski RO5, Veber, Pfizer 3/75) is confirmed with zero violations [1]. The cLogP of 1.22 (calculated by RDKit) and the XLogP3 of 0.6 (PubChem) bracket the experimentally relevant lipophilicity range, confirming suitability for fragment library inclusion where AlogP ≤ 1.5 is often a selection criterion [1] [2].

Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness Lipinski Rule of Five Drug Design

Provenance as a Validated Negative-Control Fragment: CAS 876709-30-7 is Structurally and Pharmacologically Defined as an Inactive Baseline Probe in the WDR5 Series

Within the WDR5 WIN site inhibitor program described by Aho et al. (2019), 5-[(1H-imidazol-1-yl)methyl]furan-2-carboxylic acid (C4) serves a specific experimental role: it is the initial fragment hit from which potent probes C5 and C6 were elaborated, and its binding is explicitly characterized as limited to the S2 pocket without engaging residues required for high-affinity target engagement [1]. In this context, C4 functions as a de facto weak-binding reference point against which the cellular activity of C3 and C6 is benchmarked. The program also designed dedicated negative control compounds C3nc and C6nc (regioisomers with >1,000-fold reduced affinity), but C4 occupies a unique position as the only fragment in the series that has both a publicly available co-crystal structure and quantitatively defined weak affinity [1] [2]. The compound carries the probe designation PD145380 in the Probes & Drugs Portal without a defined probe-likeness score, indicating its status as a probe-associated reference rather than an optimized chemical probe [3]. In contrast, the closest commercial analog 5-pyrazol-1-ylmethyl-furan-2-carboxylic acid (CAS 386736-99-8) has no documented role in any published target engagement study and no pathway annotation in any authoritative database [4]. The 2-methylimidazole analog (CAS 893742-36-4) is similarly uncharacterized with respect to specific protein target interactions [5].

Chemical Probe Negative Control Target Engagement Epigenetic Inhibitor Assay Validation

Validated Research and Industrial Application Scenarios for 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (CAS 876709-30-7)


WDR5 WIN Site Fragment-Based Drug Discovery: Starting Point for Structure-Guided Elaboration

As the foundational fragment hit (C4) in the WDR5 WIN site inhibitor program, this compound serves as the validated S2 pocket anchor for fragment growing and linking campaigns. The 1.10 Å co-crystal structure (PDB 6E1Z) provides atomic-resolution guidance for structure-based design, while the quantitatively defined weak affinity (Kd ~150 µM, pKi = 3.82) establishes a measurable baseline for tracking affinity improvements during fragment elaboration [1] [2]. Medicinal chemistry teams can use this compound as a reference to benchmark new S2-binding fragments in fluorescence polarization competition assays, where displacement of FITC-MLL1 peptide provides a robust, scalable readout [1].

Chemical Probe Reference Standard for WDR5 Target Engagement Assays

Laboratories validating WDR5 biochemical or biophysical assays (TR-FRET, SPR, FP) can employ this compound as a system suitability standard. Its defined binding kinetics and exclusive S2 pocket occupancy make it an ideal low-affinity control to establish assay signal-to-noise parameters and confirm competitive displacement by higher-affinity compounds. The compound's commercial availability at ≥95% purity from multiple suppliers ensures lot-to-lot consistency for longitudinal studies . Unlike the pyrazole or 2-methylimidazole analogs—which lack any published target engagement validation—CAS 876709-30-7 has peer-reviewed quantitative binding data traceable to a specific PDB entry, satisfying the rigor requirements for probe-based research [3].

Fragment Library Member for Epigenetic Target Screening

With its favorable fragment physicochemical profile (AlogP −0.58, MW 192.17, TPSA 71.09 Ų, QED 0.79, zero structural alerts) and compliance with all major drug-likeness filters, this compound meets the inclusion criteria for high-quality fragment screening libraries targeting epigenetic reader domains [2] [4]. Its structural features—an unsubstituted imidazole N3 available for hydrogen bonding, a carboxylic acid handle for rapid analog synthesis via amide coupling or esterification, and a furan ring amenable to further substitution—provide three independent vectors for fragment evolution [1]. For core facilities and screening centers, the compound's documented WDR5 binding provides functional annotation that is absent from the majority of commercially available fragments, enabling informed hit triage [3].

Synthetic Building Block for Imidazole-Furan Hybrid Compound Libraries

The carboxylic acid group enables direct diversification through amide bond formation, esterification, or reduction to the primary alcohol, while the imidazole N1 nitrogen can undergo alkylation or arylation. The compound serves as a key intermediate for synthesizing analogs that probe the S2-S7 and S2-S4 linkage space of the WDR5 WIN site, as demonstrated by the elaboration pathway from C4 → C5 → C6 [1]. For contract research organizations and medicinal chemistry groups, procurement of this building block in ≥95% purity from established vendors (Santa Cruz Biotechnology, Sigma-Aldrich/Enamine) ensures reliable starting material quality for SAR expansion campaigns, avoiding the need for de novo synthesis of the core scaffold .

Quote Request

Request a Quote for 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.